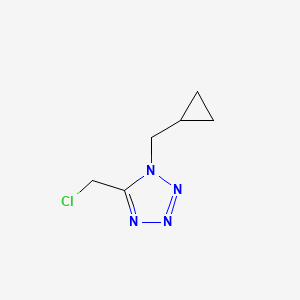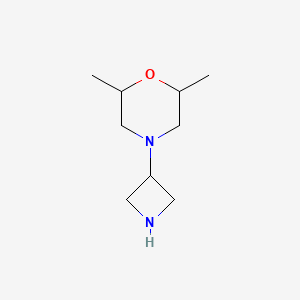
2,5-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid
Vue d'ensemble
Description
2,5-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid, also known as 2,5-Difluoro-α-Methylbenzeneacetic Acid (DFMA), is a synthetic compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 218.18 g/mol and a melting point of 115–118 °C. DFMA is a versatile compound that has a wide range of applications in biological, chemical, and physical sciences.
Applications De Recherche Scientifique
DNA Colony Formation
The reagent benzene-1,3,5-triacetic acid (BTA) is utilized for attaching DNA primers and templates on glass surfaces, facilitating DNA colony formation through solid-phase amplification. This process is significant for genomic studies, allowing for the creation of highly dense DNA arrays which can be used for sequence analysis in a parallel fashion, offering a low-cost solution for genomic research (Fedurco et al., 2006).
Calcium Ion Sensing
A novel family of optical indicators for Ca2+ based on the compound 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) has been developed. These compounds exhibit high selectivity for Ca2+ over Mg2+ and are less affected by pH changes, making them suitable for biological applications where precise calcium ion sensing is required (Tsien, 1980).
Anti-inflammatory Activity
2-Aryl-5-benzoxazolealkanoic acid derivatives have been synthesized and shown to possess notable anti-inflammatory activity, particularly when substituted with halogen groups in the aryl ring. These compounds offer potential therapeutic applications in the treatment of inflammation (Dunwell et al., 1975).
Synthesis of Tetraaza[3.3.3.3]meta- and Paracyclopanes
A practical synthesis method for Tetraaza[3.3.3.3]meta- and paracyclopanes has been developed, highlighting the versatility of N-substituted trifluoroacetamides in organic synthesis. This methodology is important for the preparation of complex organic structures used in various chemical studies (Shinmyozu et al., 1993).
Dual Sensor for Aromatic Amine and Acid Vapor
An aggregation-induced emission nanofiber has been developed as a dual sensor for detecting aromatic amine and volatile acid vapors, utilizing cyano-substituted vinylacridine derivatives. This technology is significant for environmental monitoring and safety applications, providing rapid and sensitive detection of hazardous compounds (Xue et al., 2017).
Propriétés
IUPAC Name |
2-(2,5-difluorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-6(2)10(11(14)15)8-5-7(12)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGZIDSOVGCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)


![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)
![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)





![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)


